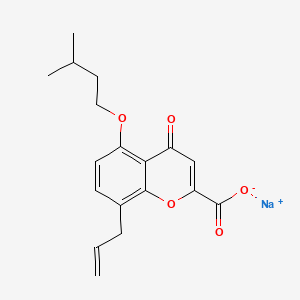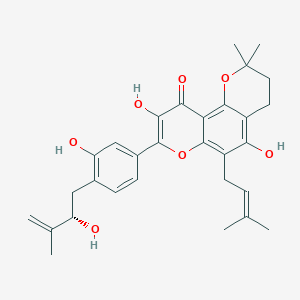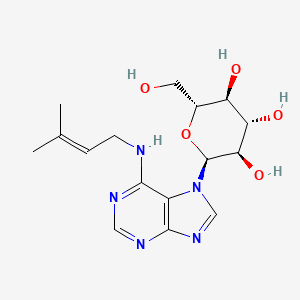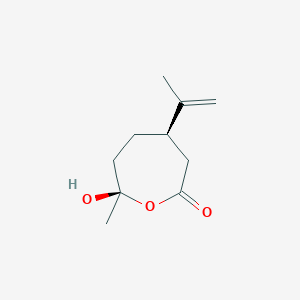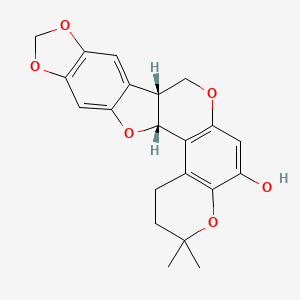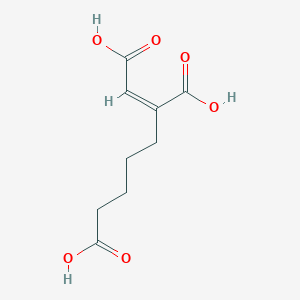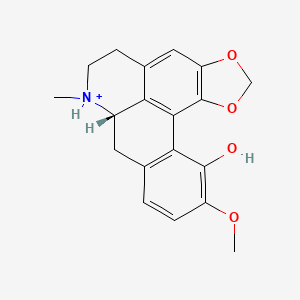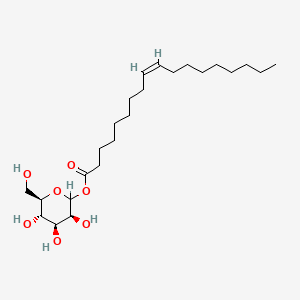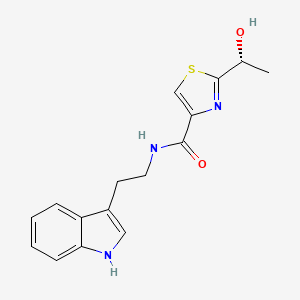
1-Dodecanoyl-2-hexadecanoyl-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-lauroyl-2-palmitoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 28:0 in which the two acyl substituents at positions 1 and 2 are specified as lauroyl and palmitoyl respectively. It is a phosphatidylcholine 28:0, a dodecanoate ester and a 1-acyl-2-hexadecanoyl-sn-glycero-3-phosphocholine.
Aplicaciones Científicas De Investigación
Membrane Properties and Phase Behavior
Phospholipids like 1-Dodecanoyl-2-hexadecanoyl-sn-glycero-3-phosphocholine are crucial in studying the properties and behaviors of cellular membranes. For instance, research has shown that certain phospholipids can form bicelles, which are bilayered micelles, in the presence of short-chain phospholipids, offering insights into the phase behavior of lipid mixtures under varying temperatures (Tan et al., 2002). Similarly, the morphological properties of self-assembled structures formed by phospholipids like DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) and DHPC have been studied, providing valuable information about the interfacial membrane properties of these assemblies (Taguchi et al., 2018).
Fluorescence Microscopy and Lipid Domains
The study of giant unilamellar vesicles (GUVs) composed of different phospholipid binary mixtures offers insights into lipid domain shapes and their composition-dependent behaviors. Techniques like two-photon fluorescence microscopy have been employed to study these phenomena at different temperatures (Bagatolli & Gratton, 2000).
NMR Studies and Bicelle Systems
The formation of bicelles, their alignment in magnetic fields, and their use in NMR studies for structural biology are areas where phospholipids play a crucial role. Studies have shown how bicelle systems can be formed by mixing specific phospholipids, which align their normals parallel to an external magnetic field, thereby aiding in the study of molecular structures (Wu et al., 2010).
Lipid-Protein Interactions and Membrane Dynamics
Understanding how lipid headgroups mediate the organization and dynamics within bilayers is essential in cell biology. Studies have reported on the dynamics of tethered chromophores in unilamellar vesicles comprised of various phosphoglycerol and phosphocholine lipids, indicating how these lipids influence membrane rigidity and organization (Greenough & Blanchard, 2009).
Propiedades
Nombre del producto |
1-Dodecanoyl-2-hexadecanoyl-sn-glycero-3-phosphocholine |
|---|---|
Fórmula molecular |
C36H72NO8P |
Peso molecular |
677.9 g/mol |
Nombre IUPAC |
[(2R)-3-dodecanoyloxy-2-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-17-18-19-21-23-25-27-29-36(39)45-34(33-44-46(40,41)43-31-30-37(3,4)5)32-42-35(38)28-26-24-22-20-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1 |
Clave InChI |
QQCURFHAGLMXKE-UUWRZZSWSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



